N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide
Description
Properties
CAS No. |
652154-52-4 |
|---|---|
Molecular Formula |
C10H12BrN3O2 |
Molecular Weight |
286.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(methoxyiminomethyl)-1-methylurea |
InChI |
InChI=1S/C10H12BrN3O2/c1-14(7-12-16-2)10(15)13-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,13,15) |
InChI Key |
ZRYNHOKQEWGVFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NOC)C(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide typically involves the reaction of 4-bromophenyl isocyanate with N-methoxy-N-methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
On an industrial scale, the production of N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide involves the use of large reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Bromophenyl)carbamoyl]-N’-methoxy-N-methylmethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
A critical structural feature of the target compound is the 4-bromophenyl group. For example:
| Compound | Halogen | IC₅₀ (μM) | Source |
|---|---|---|---|
| N-(4-Fluorophenyl)maleimide | F | 5.18 | |
| N-(4-Bromophenyl)maleimide | Br | 4.37 | |
| N-(4-Iodophenyl)maleimide | I | 4.34 |
Carbamoyl vs. Thiocarbamoyl Analogs
Replacing the carbamoyl group with a thiocarbamoyl moiety (e.g., N-(4-bromophenyl)methoxycarbothioamide) introduces sulfur, altering electronic properties and hydrogen-bonding capacity. Crystallographic studies of the thiocarbamate derivative reveal two chemically similar molecules in the asymmetric unit, indicating stable packing via S···H interactions .
Substituent Position and Functional Group Variations
- Methoxy Position : The target compound’s methoxy group is on the N'-position, whereas analogs like N-hydroxy-N-[1-(4-methoxy-phenylcarbamoyl)-ethyl]-succinamide feature methoxy on the phenyl ring. The latter exhibited moderate synthesis yields (48%) using EDC/HOBt coupling agents, suggesting that substituent position impacts reactivity or purification efficiency .
- Core Modifications : Derivatives such as N-(4-bromobenzenesulfonyl)-N'-(2-{[(2-carbamimidamido-1,3-thiazol-4-yl)methyl]sulfanyl}ethyl)methanimidamide incorporate sulfonyl and thiazole groups, drastically altering electronic profiles and expanding biological target range (e.g., kinase or protease inhibition) .
Biological Activity
N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅BrN₄O
- Molecular Weight : 324.2 g/mol
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. The compound has shown efficacy against various cancer cell lines, demonstrating selective toxicity that may be attributed to its structural components.
Table 1: Anticancer Activity Against Selected Cell Lines
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 25.1 | 77.5 | 93.3 |
| RPMI-8226 (Leukemia) | 21.5 | 28.7 | 15.9 |
| OVCAR-4 (Ovarian Cancer) | 15.1 | 27.9 | 28.7 |
| PC-3 (Prostate Cancer) | 28.7 | 15.9 | 27.9 |
The compound exhibited a broad spectrum of antitumor activity, with varying degrees of effectiveness across different cancer types, suggesting that modifications to its structure could enhance its potency.
The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets, including enzymes involved in cell proliferation and survival pathways. Preliminary data suggest that it may act as an inhibitor of key pathways that are often dysregulated in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring and modifications to the carbamoyl group can significantly influence the compound's binding affinity and selectivity towards target proteins.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituents on Phenyl Ring | Altered binding affinity |
| Carbamoyl Group Variants | Changed selectivity and potency |
| Methoxy Group Presence | Enhanced solubility and efficacy |
Case Study 1: In Vitro Analysis
In a controlled study examining the efficacy of this compound on human cancer cell lines, researchers observed significant inhibition of cell growth at concentrations as low as 15 μM in certain cell lines, indicating strong potential for therapeutic use.
Case Study 2: In Vivo Studies
Preliminary in vivo studies using animal models have suggested that the compound can effectively reduce tumor size without significant toxicity to normal tissues, highlighting its therapeutic index and potential for further development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide, and how do reaction conditions influence yield?
- Methodology : A common approach for analogous amidine/carbamoyl derivatives involves coupling 4-bromophenyl isocyanate with methoxy-methylamine precursors under inert atmospheres (e.g., N₂ or Ar). Solvent selection (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Catalytic bases (e.g., triethylamine) can enhance reactivity .
- Optimization : Evidence from similar compounds suggests that slow addition of reagents and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) improve yields. Yields >70% are achievable with rigorous exclusion of moisture .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Spectroscopic Techniques :
- NMR : ¹H/¹³C NMR can confirm substituent connectivity (e.g., methoxy group at δ ~3.3 ppm, bromophenyl protons as doublets). 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
- X-ray Crystallography : Single-crystal X-ray analysis (as in benzamidine derivatives) reveals bond-length variations (e.g., C-N vs. C=N bonds) and electronic delocalization in the carbamoyl-imidamide backbone. For example, C-N bond lengths of ~1.36–1.38 Å and C=N of ~1.28 Å indicate partial conjugation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for analogous compounds?
- Root Cause Analysis : Discrepancies often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., bromine) on the phenyl ring may slow nucleophilic attack, requiring elevated temperatures or longer reaction times. Systematic DOE (Design of Experiments) with variables like solvent polarity, catalyst loading, and stoichiometry can identify optimal conditions .
- Case Study : In N,N′-bis(4-methoxyphenyl)benzamidine synthesis, bromine substitution increased reaction time by 30% compared to non-halogenated analogs, highlighting steric/electronic trade-offs .
Q. What mechanistic insights exist for the stability of the carbamoyl-imidamide moiety under varying pH and temperature?
- Degradation Pathways : The imidamide group is prone to hydrolysis under acidic conditions, forming urea derivatives. Stability studies (HPLC monitoring) show that neutral to slightly basic pH (7–9) and temperatures <40°C prevent decomposition .
- Intermolecular Interactions : Crystallographic data reveal that weak N–H⋯N and C–H⋯π interactions stabilize the solid-state structure, but these are disrupted in polar protic solvents, accelerating degradation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT Calculations : Geometry optimization (e.g., B3LYP/6-31G*) predicts electronic effects of substituents. For example, bromine’s electron-withdrawing nature reduces HOMO density on the phenyl ring, potentially altering binding affinity in biological targets .
- Docking Studies : Molecular docking with enzyme active sites (e.g., kinases or oxidoreductases) prioritizes derivatives with optimal steric and electronic profiles. Methoxy groups may enhance solubility, while bromine improves target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
